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Compound of Interest

Compound Name: Quinotolast sodium

Cat. No.: B1240975

Get Quote

Part 1: Executive Summary & Mechanistic
Distinction[1]
Quinotolast sodium (FR71021) is a potent mast cell stabilizer belonging to the quinolizine-3-

carboxamide class.[1] Unlike antihistamines that block H1 receptors post-release, Quinotolast

inhibits the upstream degranulation machinery, preventing the release of histamine,

leukotrienes (LTC4), and prostaglandins (PGD2).

Critical Distinction (Safety Insight): Despite the phonetic similarity in nomenclature, Quinotolast

is distinct from fluoroquinolone antibiotics (e.g., ciprofloxacin). It lacks the fluorinated quinolone

core required for DNA gyrase inhibition. This guide addresses the specific selectivity profile of

Quinotolast, distinguishing its immunological safety from antibiotic-associated hypersensitivity

cross-reactivity.

Mechanism of Action
Quinotolast functions by modulating intracellular calcium flux and inhibiting the downstream

signaling cascades triggered by IgE-FcεRI cross-linking.[2]
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Primary Target: Mast cell degranulation machinery (likely involving inhibition of

phosphodiesterase or calcium channel modulation).

Outcome: Suppression of both pre-formed (histamine) and de novo synthesized (LTC4,

PGD2) inflammatory mediators.[3]

Part 2: Comparative Performance Analysis
The following analysis benchmarks Quinotolast sodium against industry-standard mast cell

stabilizers: Cromolyn Sodium (the historical gold standard) and Tranilast (an oral alternative).

Table 1: Comparative Potency and Pharmacological
Profile

Feature
Quinotolast
Sodium

Cromolyn Sodium Tranilast

Chemical Class
Quinolizine

carboxamide
Chromone derivative

Anthranilic acid

derivative

Primary Mechanism
Mast Cell Stabilization

(Ca²⁺ modulation)

Mast Cell Stabilization

(Cl⁻ channel block)

Mast Cell Stabilization

& TGF-β inhibition

IC50 (LTC4 Release)
0.72 µg/mL (High

Potency)

~5-10 µg/mL (Lower

Potency)
~1-5 µg/mL

PGD2 Inhibition 100% at 100 µg/mL Partial / Variable Partial

Route of Admin
Oral & IV (High

Bioavailability)

Inhalation (Poor Oral

Bioavailability)
Oral

In Vivo Potency (Rat

PCA)

ED50: 0.0081 mg/kg

(p.o.)
Ineffective orally

ED50: ~10-20 mg/kg

(p.o.)[1]

Selectivity Risk

Low (Specific to

immune

degranulation)

Low (High specificity)

Moderate (Affects

TGF-β/Fibrosis

pathways)

Expert Insight: Quinotolast demonstrates a significant advantage in oral potency.[1] While

Cromolyn is effective locally (lungs/eyes), it is poorly absorbed systematically. Quinotolast
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achieves systemic efficacy at microgram doses (ED50 ~0.008 mg/kg), making it orders of

magnitude more potent than Tranilast in passive cutaneous anaphylaxis (PCA) models.

Part 3: Cross-Reactivity & Selectivity Analysis[1]
In drug development, "cross-reactivity" for a small molecule like Quinotolast refers to two

distinct risks: Structural Cross-Reactivity (hypersensitivity overlap) and Target Selectivity (off-

target binding).[1]

Structural Cross-Reactivity (Hypersensitivity)[1]
The Quinolone Confusion: Researchers often screen for cross-reactivity with fluoroquinolone

antibiotics due to the "Quino-" prefix.

Analysis: Quinotolast possesses a quinolizine ring, not the quinolone (4-oxo-1,4-

dihydroquinoline) core essential for antibiotic activity and associated hypersensitivity.[1]

Conclusion: There is no structural basis for immunological cross-reactivity between

Quinotolast and antibiotic-sensitive patient cohorts.[1] It does not bind to bacterial DNA

gyrase.[1]

Target Selectivity (Off-Target Profiling)
To validate the safety profile, Quinotolast is screened against a panel of receptors to ensure it

does not induce off-target effects common in older anti-allergic drugs (e.g., anticholinergic or

sedative effects).[1]

H1 Receptor: Negligible affinity (Does not cause sedation).[1]

Muscarinic Receptors: Negligible affinity (No dry mouth/urinary retention).[1]

COX-1/COX-2: No inhibition (Distinct from NSAIDs; safe for aspirin-exacerbated respiratory

disease).[1]

Part 4: Experimental Protocol
Validated Assay: In Vitro Mast Cell Mediator Release
Inhibition
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Objective: Determine the IC50 of Quinotolast sodium on antigen-induced histamine and LTC4

release.

Reagents:
Cell Line: RBL-2H3 (Rat Basophilic Leukemia) or Human Cultured Mast Cells.[1]

Sensitization: Anti-DNP IgE (monoclonal).[1]

Stimulant: DNP-BSA (Antigen) or Calcium Ionophore A23187 (Non-immunological control).

[1]

Reference Standard: Cromolyn Sodium (dissolved in PBS).[1]

Methodology (Step-by-Step):
Sensitization:

Seed RBL-2H3 cells at

cells/well in 24-well plates.

Incubate overnight with anti-DNP IgE (0.5 µg/mL) at 37°C.[1]

Washing & Equilibration:

Wash cells 3x with Tyrode’s Buffer (with BSA/Glucose) to remove unbound IgE.[1]

Critical Step: Ensure buffer contains 1.8 mM CaCl₂ and 1 mM MgCl₂. Depletion of

extracellular calcium invalidates the degranulation mechanism.

Drug Pre-treatment:

Add Quinotolast Sodium (0.01 – 100 µg/mL) to wells.

Incubate for 15 minutes at 37°C. (Note: Quinotolast acts rapidly; long pre-incubation is

unnecessary).

Challenge:
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Add DNP-BSA antigen (100 ng/mL) to trigger cross-linking.[1]

Incubate for 30 minutes.

Termination & Quantification:

Stop reaction by placing plates on ice for 5 minutes.

Collect supernatant.[1][3]

Histamine Assay: Fluorometric assay (OPT method) or ELISA.[1]

LTC4 Assay: Competitive ELISA.[1]

Data Analysis:

Calculate % Inhibition:

.

Plot Log(Concentration) vs. % Inhibition to derive IC50.[1]

Part 5: Visualization of Signaling & Workflow
Diagram 1: Mechanism of Action & Intervention Point
This diagram illustrates the IgE-mediated signaling pathway and identifies where Quinotolast

exerts its stabilizing effect compared to H1 antagonists.
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Caption: Quinotolast intercepts the signaling cascade upstream at the calcium

flux/degranulation stage, whereas antihistamines only block the downstream receptor binding.

[2]

Diagram 2: Experimental Workflow for Selectivity Assay
A logical flow for the "In Vitro Mast Cell Mediator Release Inhibition Assay" described in Part 4.
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(ELISA/Fluorometry)

Click to download full resolution via product page

Caption: Step-by-step workflow for determining IC50 values in a mast cell degranulation assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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